molecular formula C10H10N2O4 B8126166 N-(2-methoxy-6-nitrophenyl)prop-2-enamide

N-(2-methoxy-6-nitrophenyl)prop-2-enamide

Cat. No.: B8126166
M. Wt: 222.20 g/mol
InChI Key: UIKVORISXFHCRE-UHFFFAOYSA-N
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Description

N-(2-methoxy-6-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a methoxy group, a nitro group, and an amide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-6-nitrophenyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-methoxy-6-nitroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-6-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the methoxy group can lead to various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(2-methoxy-6-nitrophenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxy-6-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro and methoxy groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-6-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxy-6-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-3-9(13)11-10-7(12(14)15)5-4-6-8(10)16-2/h3-6H,1H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKVORISXFHCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1NC(=O)C=C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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